N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide
Description
N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide is an intriguing compound with diverse applications in the fields of chemistry, biology, and medicine
Properties
IUPAC Name |
N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-13-17(24-25-27(13)15-8-9-21-12-15)20(28)23-18(19-22-10-11-26(19)2)14-4-6-16(29-3)7-5-14/h4-7,10-11,15,18,21H,8-9,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNNBEJINOLMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2CCNC2)C(=O)NC(C3=CC=C(C=C3)OC)C4=NC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide, the following steps are typically involved:
Synthesis of the Triazole Ring: One method is by the cyclization of an appropriate hydrazine derivative with a corresponding nitrile.
Attachment of the Pyrrolidinyl Group: This can be achieved through a substitution reaction involving a halogenated pyrrolidine and the triazole intermediate.
Incorporation of the Methoxyphenyl and Methylimidazolyl Methyl Groups: These groups are generally introduced through nucleophilic substitution reactions, followed by amide formation.
Purification and Isolation: The final product is purified using techniques like recrystallization, column chromatography, and possibly HPLC for high purity levels.
Industrial Production Methods: For industrial-scale production, processes are optimized for higher yield and cost-effectiveness. Techniques such as continuous flow reactors, automated synthesizers, and scalable purification systems are often employed. Reaction conditions are meticulously controlled to ensure reproducibility and high efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, primarily affecting the methoxyphenyl and methyl groups.
Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering its biological activity.
Substitution: This compound can participate in substitution reactions at various sites, including the imidazole and pyrrolidinyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Utilization of reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles in the presence of a base or acid catalyst, under ambient or slightly elevated temperatures.
Major Products Formed: The major products depend on the specific reactions. For instance, oxidation can yield hydroxylated derivatives, while reduction might produce more saturated or simplified versions of the compound.
Scientific Research Applications
N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and potential anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It can interact with various enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It may influence cellular pathways related to inflammation, microbial growth, and cell proliferation, contributing to its diverse biological effects.
Comparison with Similar Compounds
Compared to similar compounds, N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide stands out due to its unique structural combination of functional groups. Similar compounds might include:
N-[(4-chlorophenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide: Similar but with a chlorine substituent.
N-[(4-hydroxyphenyl)-(1-methylimidazol-2-yl)methyl]-5-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide: Similar but with a hydroxyl group.
Its uniqueness lies in the methoxy group, providing distinct reactivity and potential biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
